molecular formula C19H22ClN3O B2764626 N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide CAS No. 866144-27-6

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide

Cat. No. B2764626
CAS RN: 866144-27-6
M. Wt: 343.86
InChI Key: RKEAUMDXJVAVHO-UHFFFAOYSA-N
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Description

“N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide” is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine . Another study reported the synthesis of a series of novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. For example, a crystal structure of the Jak3 Kinase Domain covalently bound to a similar compound was reported . The structure was determined using X-ray diffraction with a resolution of 2.90 Å .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 374.83 .

Scientific Research Applications

Safety And Hazards

The safety information for this compound includes hazard statements H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the study of this compound could involve further investigation of its inhibitory effects on the JAK-STAT signaling pathway . This could potentially lead to the development of highly selective inhibitors as pharmacological probes and as clinical drugs .

properties

IUPAC Name

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-14-3-5-15(6-4-14)19(24)21-17-13-16(20)7-8-18(17)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEAUMDXJVAVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide

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